N,N'-bis(2,4-dimethylphenyl)piperazine-1,4-dicarbothioamide
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Overview
Description
N,N-BIS(2,4-DIMETHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE: is an organic compound with the molecular formula C20H24N2S2. This compound is known for its unique structure, which includes two 2,4-dimethylphenyl groups attached to a tetrahydro-1,4-pyrazinedicarbothioamide core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-BIS(2,4-DIMETHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE typically involves the reaction of 2,4-dimethylaniline with carbon disulfide and a base, followed by cyclization with ethylenediamine. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions, especially nucleophilic substitutions, where the thioamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Acts as a precursor for the synthesis of other heterocyclic compounds.
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine:
- Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N,N-BIS(2,4-DIMETHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membranes, leading to cell lysis. In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
- N,N’-bis(2,4-dimethylphenyl)thiourea
- 1,2-Bis(3,4-dimethylphenyl)ethane
- N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
Uniqueness: N,N-BIS(2,4-DIMETHYLPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE is unique due to its tetrahydro-1,4-pyrazinedicarbothioamide core, which imparts specific chemical properties not found in the similar compounds listed above. This unique structure allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C22H28N4S2 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
1-N,4-N-bis(2,4-dimethylphenyl)piperazine-1,4-dicarbothioamide |
InChI |
InChI=1S/C22H28N4S2/c1-15-5-7-19(17(3)13-15)23-21(27)25-9-11-26(12-10-25)22(28)24-20-8-6-16(2)14-18(20)4/h5-8,13-14H,9-12H2,1-4H3,(H,23,27)(H,24,28) |
InChI Key |
NTAKZPQDGVENNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C(=S)NC3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
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